Phenyliodonium Ylides as Safer, Higher-Yielding Carbene Precursors vs. Diazo Compounds
Phenyliodonium ylides derived from malonates provide a safer and more efficient alternative to traditional diazo compounds for cyclopropanation. In a direct comparison, the phenyliodonium ylide of dimethyl malonate yielded superior cyclopropane product yields compared to the corresponding α-diazo equivalent in Rh-catalyzed reactions with 2-aryl-2H-chromenes [1]. Notably, the preformed ylide of dimethyl malonate was obtained in 78% yield and enabled styrene cyclopropanation in 80% yield with only 0.06 mol% Rh catalyst, vastly outperforming the 16% yield achieved via in situ generation methods [2]. Furthermore, these ylides are stable for weeks at -20 °C and release less energy upon degradation, mitigating the explosive hazards associated with diazo compounds [2].
| Evidence Dimension | Synthetic Yield in Rh-Catalyzed Cyclopropanation |
|---|---|
| Target Compound Data | Superior yields (exact yields vary by substrate); styrene cyclopropanation: 80% yield (0.06 mol% catalyst). |
| Comparator Or Baseline | α-Diazo equivalent (dimethyl malonate diazo); in situ ylide generation: 16% yield. |
| Quantified Difference | Ylide method gives 5x higher yield (80% vs. 16%) compared to in situ generation; superior to diazo compound for dimethyl malonate derivative. |
| Conditions | Rh₂(esp)₂ catalyst, CH₂Cl₂, room temperature, with preformed isolated ylide [2]. |
Why This Matters
Procurement of phenyliodonium ylides enables higher-yielding, safer carbene-transfer processes, crucial for cost-effective scale-up and minimizing process safety incidents in research and production.
- [1] Goudreau, S. R.; Marcoux, D.; Charette, A. B. J. Org. Chem. 2009, 74 (1), 470-473. DOI: 10.1021/jo802208q. View Source
- [2] Charette, A. B.; et al. Tetrahedron Lett. 2012, 53 (30), 3890-3893. DOI: 10.1016/j.tetlet.2012.05.068. View Source
